molecular formula C24H16FNO4 B15022873 2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15022873
M. Wt: 401.4 g/mol
InChI Key: HFGGRVSRAPWVNA-UHFFFAOYSA-N
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Description

2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a benzyl group at position 2, a fluorine atom at position 7, and a 3-hydroxyphenyl substituent at position 1. This compound belongs to the dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is characterized by a partially saturated pyrrole ring fused to a chromene backbone, with two ketone groups at positions 3 and 2. The presence of electron-withdrawing (fluoro) and electron-donating (hydroxyphenyl) groups creates unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Synthetic routes for such compounds typically involve multicomponent cyclization strategies. For example, one-pot multicomponent heterocyclization reactions using commercially available reagents have been developed to generate libraries of structurally diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones under mild conditions . These methods emphasize high functional group tolerance and scalability, enabling the incorporation of substituents like benzyl, fluoro, and hydroxyphenyl groups.

Properties

Molecular Formula

C24H16FNO4

Molecular Weight

401.4 g/mol

IUPAC Name

2-benzyl-7-fluoro-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16FNO4/c25-16-9-10-19-18(12-16)22(28)20-21(15-7-4-8-17(27)11-15)26(24(29)23(20)30-19)13-14-5-2-1-3-6-14/h1-12,21,27H,13H2

InChI Key

HFGGRVSRAPWVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 7-fluoro substituent in the target compound likely enhances metabolic stability compared to the 7-chloro analog .
  • Aromatic Substituents : The 3-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, contrasting with the 3-methoxyphenyl group in the analog from , which prioritizes lipophilicity.
  • Synthetic Accessibility : The furan-2-ylmethyl-substituted analog (62% yield) demonstrates that bulky substituents at position 2 can moderately reduce reaction efficiency compared to benzyl groups .

Physicochemical Properties

  • Solubility: The 3-hydroxyphenyl group in the target compound improves aqueous solubility relative to analogs with non-polar substituents (e.g., methyl or methoxyphenyl groups) .
  • Thermal Stability : Fluorine’s inductive effects may increase thermal stability compared to chloro-substituted derivatives, as seen in differential melting points (e.g., 276–279°C for the chloro analog vs. unmeasured for the fluoro target).

Advantages Over Traditional Routes :

  • Avoidance of chromatographic purification due to high crystallinity of products .
  • Compatibility with diverse substituents (e.g., halogens, alkyl, aryl groups) without significant side reactions .

Biological Activity

2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno[2,3-c]pyrroles. Its unique structure, characterized by a benzyl group, a fluoro substituent, and a hydroxyphenyl moiety, suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C23H19FNO4, with a molecular weight of approximately 404.41 g/mol. The structural complexity allows for various interactions within biological systems, which could lead to diverse pharmacological effects.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties . For instance, studies have shown that derivatives can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various assays. For example:

  • MTT Assay : This assay revealed that 2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrated a dose-dependent reduction in cell viability across several human cancer cell lines .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance:

  • Glucosidase Inhibition : Some derivatives have shown promising results as inhibitors of glucosidases, which are important in carbohydrate metabolism and diabetes management .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

Study Compound Biological Activity Findings
7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-oneAntiproliferativeSignificant reduction in viability of lung and breast cancer cells.
Fluorinated 7-benzylamino derivativesAnticancerDemonstrated anti-proliferative effects against various cancer cell lines.
Chromeno-pyrrole derivativesAntioxidant and enzyme inhibitionEffective DPPH scavenging activity and α-glucosidase inhibition.

Research Findings

Recent studies underscore the importance of structure-activity relationships (SAR) in developing effective derivatives of chromeno-pyrroles:

  • Synthesis Techniques : Various synthetic routes have been optimized to produce these compounds with high yields and purity. Notably, one-pot multicomponent reactions have been successfully employed to synthesize libraries of functionalized chromeno-pyrroles .
  • Biological Evaluation : The synthesized compounds undergo rigorous biological evaluation to determine their efficacy and safety profiles. This includes assessing their cytotoxicity against normal versus cancerous cells to identify potential therapeutic windows.

Q & A

What established synthetic routes are available for this compound, and how do substituent positions influence reaction efficiency?

Basic Research Question
The core chromeno-pyrrole-dione scaffold is synthesized via [1,3]-dipolar cycloaddition between substituted coumarin derivatives and benzylamines. Variations in substituents (e.g., fluorine at position 7, hydroxyl on the phenyl group) require tailored precursors and reaction conditions. For example, Vydzhak et al. (2008, 2010) demonstrated that electron-withdrawing groups (e.g., fluoro) enhance cyclization efficiency under acidic conditions, while bulky substituents necessitate prolonged heating or microwave-assisted synthesis . Key parameters include solvent polarity (DMF vs. toluene), catalyst choice (p-TsOH), and temperature gradients.

How can computational methods optimize reaction conditions for higher yields or novel derivatives?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition-state energies and regioselectivity for substituent placement. The ICReDD framework integrates reaction path searches with experimental feedback loops to narrow optimal conditions. For instance, fluorine's electronegativity at position 7 may destabilize intermediates, requiring computational validation of alternative pathways (e.g., solvent-free reactions) . Machine learning algorithms can further prioritize synthetic routes by correlating molecular descriptors (e.g., Hammett constants) with yield data from analogous compounds .

What spectroscopic techniques resolve ambiguities in structural characterization, particularly for regioisomers?

Basic Research Question
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) differentiate regioisomers by cross-peak patterns. For example, the hydroxyl group at the 3-position on the phenyl ring generates distinct NOE correlations with adjacent protons. X-ray crystallography is critical for confirming the dihydrochromeno-pyrrole conformation, as seen in structurally related compounds .

How can researchers address contradictory data in biological activity studies (e.g., varying IC50 values)?

Advanced Research Question
Contradictions often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or impurities in synthesized batches. Implement orthogonal purification methods (HPLC with charged aerosol detection) and validate activity via dose-response curves across multiple cell lines. Cross-reference computational ADMET predictions (e.g., LogP, plasma protein binding) with experimental data to identify confounding factors .

What reactor design principles improve scalability for multi-step syntheses?

Advanced Research Question
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cycloadditions). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, reducing purification bottlenecks. Reaction engineering parameters (residence time distribution, mixing efficiency) must align with kinetic data from microreactor trials .

How do steric and electronic effects of substituents influence photophysical properties?

Advanced Research Question
Time-dependent DFT (TD-DFT) simulations correlate substituent effects (e.g., fluoro vs. hydroxyl) with absorption/emission spectra. Experimentally, fluorinated derivatives exhibit bathochromic shifts due to increased conjugation, while hydroxyl groups promote aggregation-induced emission (AIE) in polar solvents. Spectroelectrochemical studies validate electron-transfer pathways .

What strategies mitigate degradation during storage or biological assays?

Basic Research Question
Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the lactone ring). Lyophilization with cryoprotectants (trehalose) preserves integrity. For in vitro assays, use dimethyl sulfoxide (DMSO) stocks with low water content (<0.1%) to prevent precipitation .

How can researchers validate the compound's interaction with biological targets using computational tools?

Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to receptors (e.g., kinase domains). Free-energy perturbation (FEP) calculations quantify binding affinities, while hydrogen-bond occupancy analysis identifies critical residues. Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What methodologies resolve low reproducibility in catalytic asymmetric synthesis?

Advanced Research Question
Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity, but batch-to-batch variability requires rigorous control of moisture and oxygen levels. Use glovebox techniques for catalyst handling and inline FTIR to monitor reaction progress. Statistical design of experiments (DoE) optimizes enantiomeric excess (ee) by varying catalyst loading and solvent ratios .

How to assess environmental fate and toxicity using predictive models?

Basic Research Question
Quantitative structure-activity relationship (QSAR) models predict ecotoxicity (e.g., Daphnia magna LC50) based on fragment contributions. Hydrolysis half-lives are estimated via Arrhenius plots from pH-dependent stability studies. Metabolite identification using LC-MS/MS clarifies biodegradation pathways .

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